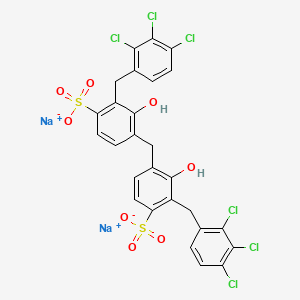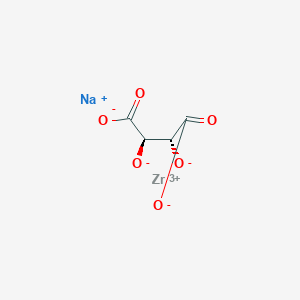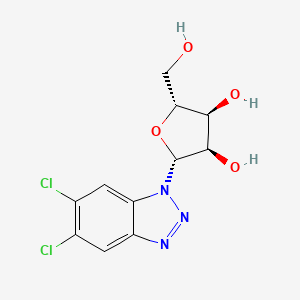![molecular formula C18H33NO5 B12679515 2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid CAS No. 94094-48-1](/img/structure/B12679515.png)
2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid is a chemical compound with the molecular formula C18H33NO5 and a molecular weight of 343.458 Da This compound is characterized by its unique structure, which includes a cyclohexyl group, a hydroxypropyl group, and a nonanedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid typically involves the reaction of cyclohexylamine with a suitable precursor, such as a nonanedioic acid derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The process may also involve the use of catalysts to increase the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nonanedioic acid backbone can be reduced to form a diol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexyl ketone or aldehyde derivatives.
Reduction: Formation of cyclohexyl diol derivatives.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(3-Cyclohexyl-3-hydroxypropyl)amino]octanedioic acid
- 2-[(3-Cyclohexyl-3-hydroxypropyl)amino]decanedioic acid
- 2-[(3-Cyclohexyl-3-hydroxypropyl)amino]dodecanedioic acid
Uniqueness
2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its cyclohexyl group and hydroxypropyl group contribute to its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
94094-48-1 |
|---|---|
Formule moléculaire |
C18H33NO5 |
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid |
InChI |
InChI=1S/C18H33NO5/c20-16(14-8-4-3-5-9-14)12-13-19-15(18(23)24)10-6-1-2-7-11-17(21)22/h14-16,19-20H,1-13H2,(H,21,22)(H,23,24) |
Clé InChI |
LXBFYJPGFHKQAK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(CCNC(CCCCCCC(=O)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


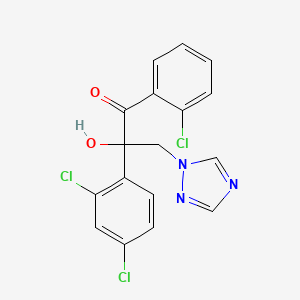
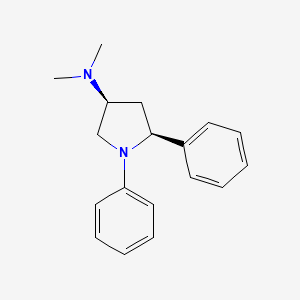
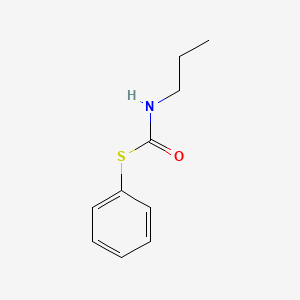
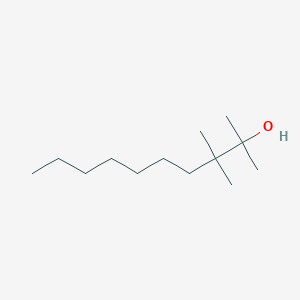

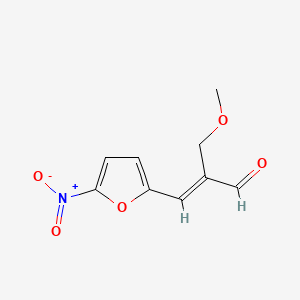
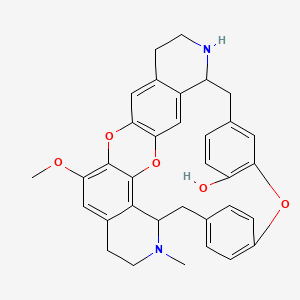
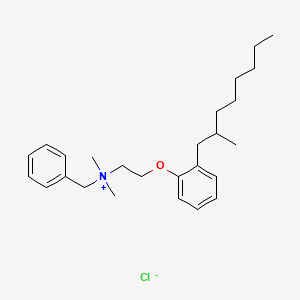
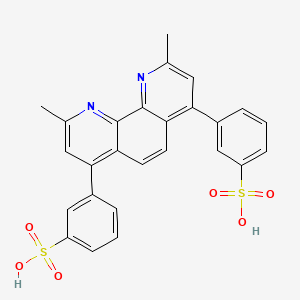
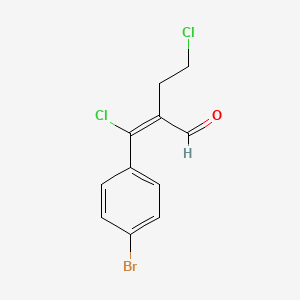
![Methyl [1-adamantyloxy(methoxy)phosphoryl]formate](/img/structure/B12679489.png)
